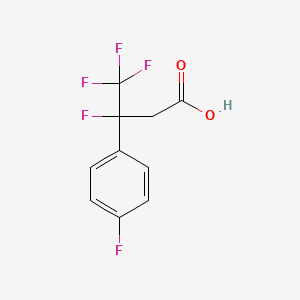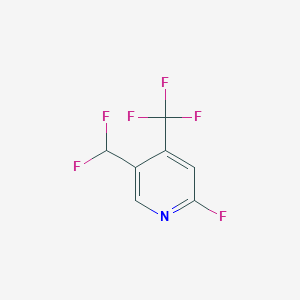
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has gained significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability . This compound is particularly interesting due to its unique structure, which includes both difluoromethyl and trifluoromethyl groups, making it a valuable candidate for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct C−H-difluoromethylation of pyridines using radical processes. This method employs oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Another method involves the use of 2,3-dihalo-5-(trifluoromethyl)pyridine as a starting material. This compound is contacted with an effective amount of potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of metal-catalyzed cross-couplings and C–H-difluoromethylation without pre-installed functional groups is preferred for its efficiency and step economy .
化学反应分析
Types of Reactions
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridines .
科学研究应用
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into bioactive compounds to study their effects on biological systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate due to its ability to enhance drug properties.
Industry: Utilized in the development of agrochemicals and materials with improved properties
作用机制
The mechanism by which 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group, in particular, can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological targets . The compound’s unique structure enables it to modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the position of the difluoromethyl group.
Trifluoromethylated pyridines: A broader class of compounds with varying positions of the trifluoromethyl group.
Uniqueness
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific combination of difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in drug discovery and development, as well as in the creation of novel agrochemicals and materials .
属性
分子式 |
C7H3F6N |
|---|---|
分子量 |
215.10 g/mol |
IUPAC 名称 |
5-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-5-1-4(7(11,12)13)3(2-14-5)6(9)10/h1-2,6H |
InChI 键 |
NOCOZCBFPSPTLY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1F)C(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


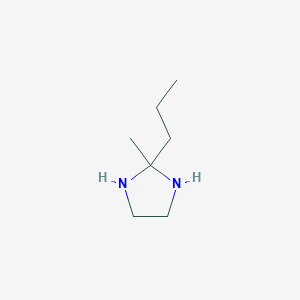
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
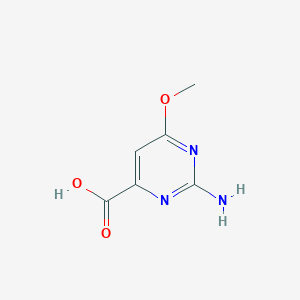
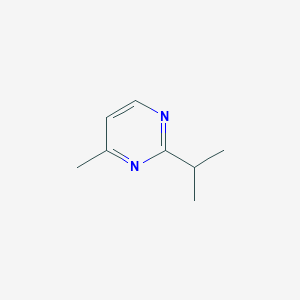
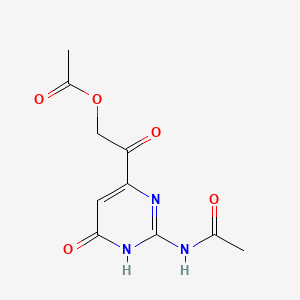
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
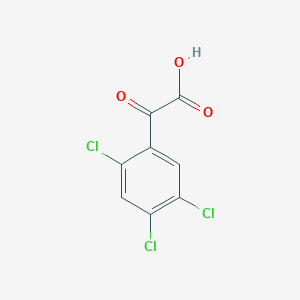
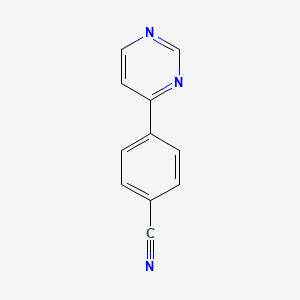
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
